![molecular formula C14H13NO7 B11147392 N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11147392.png)
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
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Overview
Description
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic compound derived from the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The precipitate is then filtered, washed with cold water, and recrystallized from ethanol to give the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and may include the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of coumarin–triazole derivatives .
Scientific Research Applications
Antioxidant Properties
The compound exhibits strong antioxidant activity due to the presence of hydroxyl groups, which can scavenge free radicals. This property is vital in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine possesses antimicrobial properties, effectively disrupting microbial cell membranes and leading to cell death. Studies have shown its efficacy against various bacterial strains, including multi-drug resistant pathogens.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, demonstrating the ability to inhibit the production of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.
Anticancer Potential
Several studies have investigated the anticancer effects of this compound:
- In vitro assays on cancer cell lines (e.g., MCF-7) revealed significant cytotoxicity and induction of apoptosis.
- In vivo studies using xenograft models showed tumor growth inhibition rates reaching up to 60% at specific dosages.
Medicinal Applications
This compound is being explored for its potential in drug development:
- Therapeutic Agents : Its properties make it a candidate for developing new treatments for cancer, inflammation, and infections.
- Combination Therapies : Studies suggest enhanced efficacy when used in combination with other therapeutic agents.
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industries:
- Pharmaceuticals : Used as a precursor in synthesizing more complex molecules.
- Cosmetics : Due to its antioxidant properties, it is included in formulations aimed at skin protection.
- Dyes and Fragrances : Its unique chemical structure allows it to be utilized in producing dyes and fragrances.
Case Studies
Several case studies highlight the practical applications of this compound:
Study | Objective | Findings |
---|---|---|
Anticancer Study | Evaluate effects on MCF-7 cells | Significant apoptosis induction with minimal effects on normal cells |
Antimicrobial Study | Assess efficacy against resistant strains | Effective inhibition of growth in multi-drug resistant bacteria |
Anti-inflammatory Study | Investigate effects in arthritis models | Significant reduction in paw swelling and inflammatory markers |
Mechanism of Action
The mechanism of action of N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways. For example, as an anti-cancer agent, it may inhibit the activity of specific enzymes or proteins involved in cell proliferation and survival. As an antioxidant, it can neutralize free radicals and reduce oxidative stress . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is unique due to its combination of a coumarin core with a glycine moiety. Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, coumarin–triazole derivatives, and coumarin–pyrazoles . These compounds share some biological activities with this compound but may differ in their potency, selectivity, and specific applications.
Biological Activity
N-[(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine, a synthetic derivative of coumarin, exhibits a range of biological activities that have garnered significant research interest. This compound is primarily recognized for its antioxidant, anti-inflammatory, and potential hepatoprotective properties. The following sections detail its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
Property | Value |
---|---|
Molecular Weight | 280.23 g/mol |
Melting Point | 277 °C |
Solubility | Soluble in DMSO and ethanol |
CAS Number | 773866-17-4 |
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. The hydroxyl groups present in the molecule are effective in scavenging free radicals, thus preventing oxidative stress and cellular damage. Research indicates that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. The mechanism involves blocking the NF-kB signaling pathway, which is crucial for the inflammatory response.
3. Hepatoprotective Effects
Recent studies have highlighted the hepatoprotective potential of this compound against cholestasis induced by alpha-naphthyl isothiocyanate (ANIT). In a study involving HepaRG cells and ANIT-treated mice, the compound was found to activate the farnesoid X receptor (FXR), leading to a reduction in liver injury markers and improvement in liver function .
Table 2: Summary of Biological Activities
Case Study 1: Hepatoprotective Activity
In a controlled study on mice with ANIT-induced cholestasis, treatment with this compound resulted in:
- Reduction in Serum Markers : Significant decreases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed.
- Histopathological Improvements : Liver histology showed reduced necrosis and inflammation compared to untreated controls.
- Mechanistic Insights : Activation of FXR was confirmed through Western blot analysis, indicating a potential therapeutic pathway for cholestatic liver disease .
Case Study 2: Anti-inflammatory Effects
In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduced the release of inflammatory cytokines upon stimulation with lipopolysaccharide (LPS). The compound's ability to inhibit NF-kB activation was elucidated through luciferase reporter assays, confirming its role as a potent anti-inflammatory agent .
Properties
Molecular Formula |
C14H13NO7 |
---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
2-[[2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H13NO7/c1-6-7-2-3-9(16)12(20)13(7)22-14(21)8(6)4-10(17)15-5-11(18)19/h2-3,16,20H,4-5H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
AVGNISQQLUQZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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